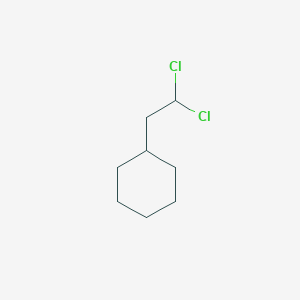

(2,2-Dichloroethyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

5173-61-5 |

|---|---|

Molecular Formula |

C8H14Cl2 |

Molecular Weight |

181.10 g/mol |

IUPAC Name |

2,2-dichloroethylcyclohexane |

InChI |

InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |

InChI Key |

ZCYFGVLFJDLYCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloroethyl Cyclohexane

Halogenation-Based Synthetic Pathways

Halogenation reactions represent a direct approach to introducing chlorine atoms into a hydrocarbon framework. However, achieving the desired regioselectivity for a geminal dichloro configuration on an ethyl side chain presents significant challenges.

Chlorination of Ethylcyclohexane (B155913) and Related Precursors

The direct chlorination of ethylcyclohexane is a potential, albeit problematic, route to (2,2-dichloroethyl)cyclohexane. Free-radical chlorination of alkanes is notoriously difficult to control, often resulting in a complex mixture of isomeric mono- and polyhalogenated products. vedantu.comsemanticscholar.org The reaction proceeds via a free-radical chain mechanism, where chlorine radicals can abstract hydrogen atoms from any available position on the ethylcyclohexane molecule.

In the case of ethylcyclohexane, there are multiple distinct hydrogen environments on both the cyclohexane (B81311) ring and the ethyl side chain. This leads to a variety of possible monochlorinated products, including 1-chloro-1-ethylcyclohexane, cis- and trans-1-ethyl-2-chlorocyclohexane, cis- and trans-1-ethyl-3-chlorocyclohexane, cis- and trans-1-ethyl-4-chlorocyclohexane, 1-(1-chloroethyl)cyclohexane, and 1-(2-chloroethyl)cyclohexane. askfilo.com Further chlorination to achieve a dichloro-substituted product would lead to an even more complex mixture of isomers, making the isolation of the desired this compound in a reasonable yield a significant challenge.

Controlled Direct Chlorination of Cyclohexane Derivatives

The controlled direct chlorination of cyclohexane derivatives to selectively yield this compound is not a well-established method. The lack of selectivity in free-radical halogenation makes it an impractical approach for the synthesis of a specific polysubstituted alkane like the target compound. pearson.com While methods for the monochlorination of cyclohexane itself exist, achieving a specific dichlorination pattern on a side chain through direct chlorination is not a favored synthetic strategy due to the aforementioned product mixtures.

Alkylation and Coupling Strategies

Alkylation and coupling strategies offer a more controlled and versatile approach to the synthesis of this compound. These methods typically involve the construction of the carbon skeleton followed by the introduction of the chlorine atoms.

Functionalization of Cyclohexanol via Organometallic or Halogenation Routes

A plausible and more controlled synthetic route to this compound involves the initial preparation of a suitable ketone precursor, which is then converted to the desired gem-dichloroalkane.

This multi-step synthesis would begin with the synthesis of 2-cyclohexylethanol. nih.govchemsynthesis.com This alcohol can then be oxidized to the corresponding ketone, 2-cyclohexyl-1-ethanone, using standard oxidizing agents. chemicalbook.com The key step in this pathway is the conversion of the ketone to the geminal dichloride. This transformation can be effectively achieved by reacting the ketone with a halogenating agent such as phosphorus pentachloride (PCl₅). vedantu.comquora.comstackexchange.com The reaction proceeds via the formation of a P-stabilized carbocation, followed by nucleophilic attack of a chloride ion. quora.com

Table 1: Synthesis of gem-Dichlorides from Ketones using PCl₅

| Ketone Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Propanone | PCl₅ | 2,2-Dichloropropane | - | vedantu.com |

| 2'- or 3'-ketodeoxynucleoside | PCl₅ | 2',2'- or 3',3'-gem-dichloro nucleoside | - | researchgate.net |

Approaches Involving Dichloroethanol Building Blocks

Another potential, though less documented, approach could involve the use of a building block that already contains the dichloroethyl moiety. For instance, one could envision a reaction between a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) and a suitable electrophile derived from dichloroethanol. However, the reactivity of the Grignard reagent and the stability of the dichloro-functionalized electrophile would need to be carefully considered to avoid side reactions.

Advanced Synthetic Approaches to Vicinal Dihaloethyl Cycloalkanes

While the primary focus is on the geminal dichloride, the synthesis of vicinal dihaloethyl cycloalkanes provides insight into related halogenation strategies on the ethylcyclohexane framework. A notable example is the synthesis of (2-chloroethyl)-(1-chloroethyl)cyclohexane.

This compound has been synthesized by the reaction of cyclohexane with vinyl chloride in the presence of di-t-butyl peroxide and concentrated hydrochloric acid in an autoclave at elevated temperature and pressure. prepchem.com This reaction proceeds via a free-radical addition mechanism. The process also yields (2-chloroethyl)cyclohexane (B1282800) as a major product. prepchem.com

Table 2: Synthesis of (2-chloroethyl)-(1-chloroethyl)cyclohexane

| Reactants | Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexane, Vinyl chloride | di-t-butyl peroxide, conc. HCl | 130-140 °C, 30 atm N₂ | (2-chloroethyl)-(1-chloroethyl)cyclohexane, (2-chloroethyl)cyclohexane | 17% (vicinal dichloride), 30% (monochloride) | prepchem.com |

General methods for the synthesis of vicinal dihalides often start from alkenes. For example, the reaction of cyclohexene (B86901) with bromine water results in the formation of 1,2-dibromocyclohexane (B1204518) through an electrophilic addition reaction. youtube.com Similarly, vicinal dichlorides can be prepared from alkenes, providing a general strategy for this class of compounds. chegg.com

Stereoselective and Regioselective Synthesis of Substituted Cyclohexanes

One common approach to synthesizing substituted cyclohexanes involves the reaction of conjugated enynones with a nucleophile, such as malononitrile (B47326), in the presence of a strong base like lithium diisopropylamide (LDA). This method can lead to the formation of highly substituted cyclohexanes in a stereoselective manner. nih.gov The reaction proceeds through a series of Michael additions and cyclizations, where the stereochemistry of the final cyclohexane ring is controlled during the cyclization step. nih.gov For instance, the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile has been shown to produce multisubstituted cyclohexanes as a single stereoisomer. nih.gov

While not directly leading to this compound, this methodology highlights the potential to create complex cyclohexane scaffolds with defined stereochemistry. A subsequent functional group transformation would be necessary to introduce the 2,2-dichloroethyl moiety.

Another relevant strategy involves the stereoselective reduction of substituted dichlorocyclobutanones, followed by a Favorskii-type ring contraction to yield cyclopropanes. researchgate.net This demonstrates the ability to control stereochemistry in halogenated cyclic systems. Although this example pertains to cyclobutanes and cyclopropanes, the underlying principles of stereocontrol in halogenated ring systems are applicable to the synthesis of more complex structures like substituted cyclohexanes.

The regioselective introduction of functional groups onto a pre-existing cyclohexane ring is also a key consideration. For the synthesis of this compound, a plausible precursor would be vinylcyclohexane. The challenge then becomes the regioselective addition of two chlorine atoms to the terminal carbon of the vinyl group. This transformation would require a reagent or reaction sequence that favors the formation of a geminal dichloride over a vicinal dichloride.

Catalytic Transformations for Dihalogenated Ring Systems

Catalytic methods offer efficient and selective routes to halogenated organic compounds. The development of catalytic, enantioselective dihalogenation reactions has been a significant advancement in the synthesis of chiral organohalogens. nih.gov These methods often utilize a catalyst to control the enantioselectivity, chemoselectivity, and regioselectivity of the halogenation of olefins. nih.gov For instance, a TADDOL-mediated dibromination of cinnamyl alcohols has been developed, and this system has been extended to achieve selective bromochlorination, dichlorination, and dibromination. nih.gov

In the context of synthesizing this compound, a catalytic approach could be envisioned starting from cyclohexylacetylene. The direct dichlorination of the alkyne would yield the desired product. Catalytic systems, potentially involving transition metals, could facilitate this transformation with high regioselectivity, favoring the addition of both chlorine atoms to the same carbon.

Furthermore, metal-organic frameworks (MOFs) have emerged as a novel class of heterogeneous catalysts for various organic transformations, including the oxidation of cyclohexane. nih.gov While this specific example deals with oxidation, it underscores the potential of designing catalytic environments within porous materials to control the selectivity of reactions involving cyclohexane derivatives.

Rhodium-based catalysts have also been investigated for the ring-opening of cyclohexane. mdpi.com Although this reaction is the reverse of ring formation, it provides insights into the interactions between catalysts and the cyclohexane ring, which can be valuable for developing catalytic functionalization reactions.

Gold-catalyzed reactions are another area of interest, particularly for the synthesis of small rings through carbene transfer reactions. nih.gov While directly applied to cyclopropanation, the principles of metal-carbene intermediates could potentially be adapted for the dichloromethylenation of a suitable cyclohexane-derived substrate.

The following table summarizes some catalytic approaches relevant to the synthesis of halogenated ring systems.

| Catalytic System | Transformation | Relevance to this compound Synthesis |

| TADDOL-mediated dihalogenation | Enantioselective dichlorination of olefins | Could be adapted for the dichlorination of a precursor like vinylcyclohexane, although stereoselectivity at the ethyl group is not a factor in the target molecule. |

| Iron-based Metal-Organic Frameworks | Oxidation of cyclohexane | Demonstrates the use of tailored porous catalysts for reactions on a cyclohexane core. A similar concept could be applied to catalytic dichlorination. |

| Rhodium on various supports | Cyclohexane ring opening | Provides insights into catalyst-substrate interactions for cyclohexane systems, which is useful for designing functionalization catalysts. |

| Gold(I) complexes | Cyclopropanation via carbene transfer | The concept of metal-carbene intermediates could potentially be explored for dichloromethylenation reactions. |

Reaction Mechanisms and Reactivity of 2,2 Dichloroethyl Cyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The presence of two chlorine atoms on the same carbon atom of the ethyl side chain significantly influences the reaction pathways.

Analysis of SN1 and SN2 Pathways on the Dichloroethyl Moiety

The primary carbon bearing the two chlorine atoms in (2,2-dichloroethyl)cyclohexane is the site of potential nucleophilic attack. Both SN1 and SN2 mechanisms are theoretically possible, but each faces significant hurdles.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, an SN2 reaction would be slow. The presence of the bulky cyclohexane (B81311) group and the second chlorine atom on the same carbon creates significant steric hindrance, impeding the backside attack required for an SN2 mechanism. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation, and its stability is the primary factor influencing the reaction rate. masterorganicchemistry.com In the case of this compound, the departure of a chloride ion would lead to the formation of a primary carbocation, which is highly unstable. However, the presence of the adjacent chlorine atom with its lone pairs of electrons could potentially stabilize the carbocation through resonance, forming a chloronium ion. This neighboring group participation could make the SN1 pathway more accessible than for a simple primary alkyl halide. slideshare.net

Secondary substrates can often undergo both SN1 and SN2 reactions, and the preferred pathway depends on the reaction conditions. libretexts.org For this compound, which is a primary halide but with significant steric hindrance and potential for carbocation stabilization, the reaction conditions will be critical in determining the dominant mechanism.

| Factor | Effect on this compound | Favored Pathway |

| Substrate | Primary halide, but sterically hindered. | Neither strongly favored. |

| Nucleophile | A strong, non-bulky nucleophile will favor SN2. A weak nucleophile (e.g., solvolysis) will favor SN1. libretexts.org | Dependent on nucleophile. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2. Polar protic solvents (e.g., water, ethanol) favor SN1 by stabilizing the carbocation intermediate. patsnap.com | Dependent on solvent. |

| Leaving Group | Chloride is a good leaving group. | Favors both pathways. |

This table illustrates the competing factors for SN1 and SN2 reactions of this compound based on general principles of nucleophilic substitution.

Stereochemical Outcomes and Leaving Group Effects

Since the carbon atom bearing the chlorine atoms is not a stereocenter, nucleophilic substitution at this position will not directly result in inversion or racemization of a chiral center. However, if the cyclohexane ring contains other substituents, the stereochemical outcome can be influenced by the reaction mechanism.

In an SN2 reaction , the backside attack of the nucleophile would proceed with a predictable trajectory relative to the cyclohexane ring. If the reaction were to occur on a chiral substrate, it would lead to an inversion of configuration at the reaction center. libretexts.org

In an SN1 reaction , the formation of a planar carbocation intermediate would allow the nucleophile to attack from either face. libretexts.org This would lead to a mixture of stereoisomers if the subsequent product contains a new stereocenter or if the original molecule was chiral.

The leaving group ability of the two chlorine atoms is identical. However, after the first substitution, the reactivity of the resulting monochloro-substituted product would be different. The electronic nature of the new substituent would influence the rate of the second substitution.

Elimination Reactions

Elimination reactions of this compound can lead to the formation of vinyl chlorides, which are valuable synthetic intermediates. Both E1 and E2 mechanisms are possible.

E1 and E2 Mechanisms for Alkene Formation from this compound

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org A strong, sterically hindered base is often used to promote E2 elimination over SN2 substitution. For this compound, the β-hydrogens are on the cyclohexyl ring.

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. chemistrysteps.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic bases.

| Reaction Condition | Favored Elimination Pathway | Expected Major Product(s) |

| Strong, non-bulky base (e.g., NaOEt) | E2 | (2-chloro-1-ethenyl)cyclohexane |

| Strong, bulky base (e.g., t-BuOK) | E2 | (2-chloro-1-ethenyl)cyclohexane |

| Weak base/heat (e.g., ethanol (B145695), heat) | E1/SN1 | (2-chloro-1-ethenyl)cyclohexane and substitution products |

This table outlines the expected outcomes for elimination reactions of this compound under different conditions.

Influence of Cyclohexane Conformation on E2 Stereoselectivity and Regioselectivity

The stereochemistry of E2 reactions in cyclohexane systems is highly dependent on the conformation of the ring. For an E2 reaction to occur, the leaving group and a β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane chair conformation means they must both be in axial positions. libretexts.orgmasterorganicchemistry.com

The (2,2-dichloroethyl) group is a bulky substituent and will preferentially occupy an equatorial position on the cyclohexane ring to minimize steric strain. utexas.edu In this conformation, the C-C bond of the ethyl group is anti-periplanar to the axial C-H bonds on carbons 2 and 6 of the cyclohexane ring.

For elimination to occur from the more stable conformer (with the dichloroethyl group equatorial), a base would need to remove a proton from the carbon of the ethyl group itself, which is not possible as there are no hydrogens on the carbon bearing the chlorines. Therefore, for the elimination of HCl to form a double bond involving the cyclohexane ring, the (2,2-dichloroethyl) group would need to be in an axial position. This is a higher energy conformation, which would slow down the reaction rate. libretexts.org

However, the primary site for elimination in this compound is the removal of a proton from the carbon adjacent to the dichloromethyl group, which is part of the ethyl side chain itself. This would lead to the formation of a vinyl chloride. This elimination is less dependent on the cyclohexane conformation.

Regioselectivity in E2 reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene when a sterically hindered base is used. khanacademy.org In the case of this compound, elimination of HCl will lead to the formation of (2-chloro-1-ethenyl)cyclohexane.

Radical Reactions

The presence of two chlorine atoms makes this compound a potential precursor for radical reactions. Gem-dichloroalkanes can be used to generate chloroalkyl radicals. nju.edu.cn

Under photolytic or radical-initiating conditions, a carbon-chlorine bond can undergo homolytic cleavage to form a (2-chloro-2-cyclohexylethyl) radical. This radical can then participate in a variety of transformations, such as addition to alkenes or hydrogen abstraction. nju.edu.cn The strong C-Cl bond dissociation energy means that radical transformations often require specific catalysts, such as photoinduced gold catalysts, to proceed efficiently. nju.edu.cn

Free radical halogenation of alkanes typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com In the presence of a radical initiator or UV light, this compound could undergo further halogenation on the cyclohexane ring. The selectivity of this halogenation would depend on the relative stability of the possible radical intermediates (tertiary > secondary > primary).

Homolytic Cleavage and Radical Chain Processes

Homolytic cleavage is a type of bond fission where the two electrons in a chemical bond are divided equally between the two resulting fragments, leading to the formation of radicals. srmist.edu.inyoutube.com In the case of this compound, the C-Cl bonds are susceptible to homolytic cleavage, which can initiate radical chain reactions. These reactions typically proceed through three main stages: initiation, propagation, and termination. srmist.edu.inlibretexts.orglumenlearning.com

Initiation: The reaction is initiated by the formation of radicals, which usually requires an external energy source such as heat or light to break a weak bond. libretexts.orglumenlearning.com In the context of reactions involving this compound, a radical initiator can be used to start the process.

Propagation: Once a radical is formed, it can react with a stable molecule to produce a new radical, which then continues the reaction in a chain-like fashion. srmist.edu.inlibretexts.org For this compound, a radical could abstract a hydrogen atom from the cyclohexane ring or the ethyl chain, or it could lead to the elimination of a chlorine radical. The stability of the resulting radical intermediate plays a crucial role in determining the major reaction pathway.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. srmist.edu.inlibretexts.org

The presence of two chlorine atoms on the same carbon (a gem-dichloro group) influences the reactivity. The bond dissociation energy of the C-Cl bonds in gem-dichloroalkanes is a key factor in their homolytic cleavage. nju.edu.cn While these bonds are strong, they can be cleaved under appropriate conditions to form a chloroalkyl radical. nju.edu.cn

Radical chain processes involving this compound can lead to a variety of products, including further chlorinated derivatives, alkenes, and rearranged products. The specific outcome is highly dependent on the reaction conditions, such as the type of initiator used, the temperature, and the concentration of reactants. Polychlorination is a common issue in such radical reactions, leading to a mixture of products. libretexts.orgmissouri.edu

Table 1: General Steps in a Radical Chain Reaction

| Step | Description | Generic Example |

| Initiation | Formation of initial radicals from a non-radical species. | Cl₂ + hv → 2 Cl• |

| Propagation | A radical reacts to form a new radical, continuing the chain. | R-H + Cl• → R• + HClR• + Cl₂ → R-Cl + Cl• |

| Termination | Two radicals combine to form a stable product, ending the chain. | Cl• + Cl• → Cl₂R• + Cl• → R-ClR• + R• → R-R |

Photoinitiated and Thermally Induced Radical Transformations

The radical transformations of this compound can be initiated by either light (photoinitiation) or heat (thermal induction). These energy inputs provide the necessary activation energy to overcome the barrier for homolytic cleavage of the C-Cl or C-H bonds.

Photoinitiated Transformations:

Photoinitiation involves the use of ultraviolet (UV) or visible light to generate radicals. nju.edu.cnchemrxiv.org The energy of the photons can be absorbed by the molecule, leading to the homolytic cleavage of a bond. For chlorinated alkanes, the C-Cl bond can be cleaved by photolysis. In the case of this compound, irradiation with light of an appropriate wavelength could lead to the formation of a (2-chloro-2-cyclohexylethyl) radical and a chlorine radical.

Recent studies on gem-dichloroalkanes have shown that photoinduced, catalyst-mediated reactions can lead to controlled dechloroalkylation. nju.edu.cnresearchgate.net For instance, gold-catalyzed reactions of gem-dichloroalkanes with alkenes under visible light irradiation have been reported to proceed via the formation of a chloroalkyl radical. nju.edu.cn Similar reactivity could be anticipated for this compound, potentially allowing for the formation of new carbon-carbon bonds.

Thermally Induced Transformations:

At elevated temperatures, this compound can undergo thermal decomposition. The thermal energy can be sufficient to cause homolytic cleavage of the C-Cl bonds, initiating radical chain reactions. The pyrolysis of chlorinated hydrocarbons often involves dehydrochlorination, where HCl is eliminated to form an alkene. acs.orgacs.org For this compound, this could lead to the formation of (2-chlorovinyl)cyclohexane or other unsaturated products.

Studies on the thermal decomposition of chlorinated hydrocarbons like dichloromethane (B109758) have shown that complete destruction often requires high temperatures, typically above 900°C. gasmet.comnih.gov The process involves a complex network of radical reactions, leading to a variety of smaller molecules. The thermal stability of this compound and its decomposition products would depend on the specific temperature and pressure conditions.

Table 2: Potential Radical Intermediates from this compound

| Intermediate | Formation Pathway | Potential Subsequent Reactions |

| Cyclohexyl-CH(•)-CHCl₂ | Hydrogen abstraction from the ethyl chain | Rearrangement, elimination, further reaction |

| Cyclohexyl-CH₂-C(•)Cl₂ | Homolytic cleavage of a C-Cl bond | Elimination of Cl•, reaction with other molecules |

| (•)C₆H₁₀-CH₂-CHCl₂ | Hydrogen abstraction from the cyclohexane ring | Isomerization, reaction with other molecules |

Conformational Analysis and Stereochemistry

Cyclohexane (B81311) Ring Conformations in (2,2-Dichloroethyl)cyclohexane

The cyclohexane ring is not a planar structure. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the chair conformation.

Chair Conformation Stability and Inversion Dynamics

The chair conformation is the most stable arrangement for a cyclohexane ring because it minimizes both angle strain and torsional strain. In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are in a staggered arrangement.

The cyclohexane ring is conformationally mobile, and at room temperature, it undergoes a rapid "ring flip" or "chair-chair interconversion." During this process, one chair conformation converts into another. This inversion is a dynamic equilibrium, and for an unsubstituted cyclohexane ring, the two chair conformers are identical in energy and are therefore present in equal amounts.

Axial and Equatorial Orientations of the Dichloroethyl Substituent

In a chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring are not equivalent. They are classified into two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing either up or down. Equatorial bonds point out from the "equator" of the ring.

When a substituent like the (2,2-dichloroethyl) group is attached to the cyclohexane ring, it can occupy either an axial or an equatorial position. These two possibilities result in two different chair conformations that are no longer equal in energy.

Through the process of ring flipping, an axial substituent will become equatorial, and an equatorial substituent will become axial. This interconversion between the two chair forms allows the molecule to adopt its most stable conformation.

Steric and Electronic Effects on Conformational Preferences

The preference for a substituent to occupy an equatorial position over an axial one is primarily due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. In contrast, an equatorial substituent is positioned further away from other groups on the ring, minimizing steric strain.

The magnitude of this preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The electronic effects of the chlorine atoms, specifically their electronegativity, might also play a minor role. However, the steric hindrance is the dominant factor in determining the conformational equilibrium of this compound. The conformation where the (2,2-dichloroethyl) group is in the equatorial position will be significantly more stable and, therefore, the predominant form at equilibrium.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -(CH₂)CHCl₂ (2,2-Dichloroethyl) | > 1.75 (Estimated) |

Chiral Aspects and Diastereomeric Considerations

Chirality in a molecule arises when it is non-superimposable on its mirror image. For a monosubstituted cyclohexane like this compound, the molecule itself is achiral. This is because, despite the presence of a substituent, the molecule possesses a plane of symmetry that passes through the substituent and carbons 1 and 4 of the cyclohexane ring, assuming free rotation of the substituent.

Diastereomers are stereoisomers that are not mirror images of each other. For a monosubstituted cyclohexane like this compound, there are no diastereomers. Diastereomerism in substituted cyclohexanes typically arises when there are two or more substituents on the ring, leading to cis and trans isomers.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of (2,2-dichloroethyl)cyclohexane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. researchgate.netuc.edu For this compound, DFT calculations can be employed to determine its ground state properties. By utilizing a functional, such as B3LYP, and a suitable basis set, like 6-31G**, the optimized geometry of the molecule can be obtained. youtube.com These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Furthermore, DFT allows for the calculation of other critical ground state properties. The electronic energy provides a measure of the molecule's stability, while vibrational frequency calculations can predict its infrared spectrum and confirm that the optimized structure corresponds to a true energy minimum. scielo.org.mx

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

| Electronic Energy | [Hypothetical Value] | Hartree |

| Dipole Moment | [Hypothetical Value] | Debye |

| C-C (ring) Bond Length | ~1.54 | Å |

| C-C (ethyl) Bond Length | ~1.53 | Å |

| C-H Bond Length | ~1.09 | Å |

| C-Cl Bond Length | ~1.78 | Å |

| Lowest Vibrational Frequency | [Hypothetical Value] | cm⁻¹ |

Note: The values in this table are hypothetical and represent typical data that would be generated from DFT calculations.

For a more rigorous characterization of the electronic structure, ab initio methods can be utilized. koreascience.kr Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy by more explicitly accounting for electron correlation. reddit.comresearchgate.net These calculations are valuable for benchmarking the results from DFT and for obtaining highly accurate energetic and geometric parameters. rsc.orgaps.org For a molecule like this compound, ab initio calculations could be particularly useful in accurately determining the energy differences between various conformers.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, a potential reaction of interest is the E2 elimination, where the two chlorine atoms and a beta-hydrogen are removed to form an alkene. libretexts.orglibretexts.org

To study this reaction, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. masterorganicchemistry.com By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. youtube.com For the E2 elimination of this compound, calculations would likely explore the anti-periplanar arrangement of the leaving groups, which is a key requirement for this mechanism in cyclohexane (B81311) systems. masterorganicchemistry.comyoutube.com

Conformational Landscape Exploration and Potential Energy Surface Mapping

The cyclohexane ring is known for its conformational flexibility, most notably the chair, boat, and twist-boat conformations. libretexts.orgmasterorganicchemistry.com The presence of the bulky (2,2-dichloroethyl) substituent significantly influences the conformational preferences of the molecule.

Computational methods can be used to explore the potential energy surface of this compound, identifying all stable conformers and the energy barriers between them. utexas.eduperlego.com The primary conformations of interest would be the chair forms with the (2,2-dichloroethyl) group in either an axial or equatorial position. libretexts.orgyoutube.com Due to steric hindrance, it is expected that the equatorial conformation would be significantly more stable. sapub.orgnih.gov

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 (Reference) |

| Chair (Axial) | [Hypothetical Value, e.g., > 5] |

| Twist-Boat | [Hypothetical Value, e.g., ~5-6] |

| Boat | [Hypothetical Value, e.g., ~6-7] |

Note: The values in this table are hypothetical and based on general principles of conformational analysis of substituted cyclohexanes.

Molecular Modeling for Structure-Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict how a molecule's structure influences its reactivity. youtube.com For this compound, molecular modeling can be used to visualize the steric and electronic factors that govern its chemical behavior.

By analyzing the electrostatic potential map, regions of high and low electron density can be identified, indicating likely sites for nucleophilic or electrophilic attack. Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) can provide insights into the molecule's reactivity in various chemical reactions. scielo.org.mx For instance, the shape and energy of the LUMO could indicate the preferred trajectory for a nucleophile to approach the carbon atoms bonded to the chlorine atoms in a potential substitution reaction. This predictive capability is invaluable for designing new reactions and understanding existing ones. rsc.org

Applications in Organic Synthesis and Chemical Research

(2,2-Dichloroethyl)cyclohexane as a Key Intermediate in Complex Molecule Synthesis

While direct applications in the total synthesis of complex natural products are not extensively documented, the structure of this compound makes it a potentially valuable intermediate for the synthesis of intricate molecular architectures.

The gem-dichloroethyl group is a masked carbonyl or alkynyl group, which upon transformation, can yield a variety of polyfunctionalized cyclohexane (B81311) scaffolds. The reactivity of 1,1-dichloroalkanes is well-established and can be extrapolated to this compound. organic-chemistry.org For instance, hydrolysis of the gem-dichloride can provide the corresponding cyclohexyl ethanal. This transformation introduces a reactive aldehyde functionality onto the cyclohexane ring, which can then participate in a wide array of subsequent reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build molecular complexity.

Alternatively, double dehydrohalogenation of the (2,2-dichloroethyl) group could furnish a terminal alkyne, cyclohexylacetylene. This transformation opens up access to a plethora of click chemistry reactions, Sonogashira couplings, and other alkyne-based transformations, allowing for the facile introduction of diverse molecular fragments onto the cyclohexane core. The resulting functionalized cyclohexanes can serve as building blocks for more complex molecules.

Table 1: Potential Transformations of this compound for Polyfunctionalized Scaffolds

| Starting Material | Reagents and Conditions (Hypothetical) | Product | Potential Subsequent Reactions |

| This compound | H₂O, Acid or Base Catalyst | Cyclohexyl ethanal | Aldol condensation, Wittig reaction, Reductive amination |

| This compound | Strong Base (e.g., NaNH₂) | Cyclohexylacetylene | Click chemistry, Sonogashira coupling, Hydration |

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. nih.govnih.govscispace.comnih.govcam.ac.uk this compound is a promising substrate for DOS strategies due to the divergent reactivity of the gem-dichloroethyl group.

Starting from this single compound, multiple reaction pathways can be envisioned to create a library of compounds with distinct functional groups and stereochemistry. For example, one branch of a DOS library could be generated from the aldehyde obtained via hydrolysis, leading to a variety of substituted ethanol (B145695) derivatives. A separate branch could explore the chemistry of the alkyne formed through dehydrohalogenation, leading to a family of triazoles, substituted alkenes, or other heterocycles. This approach allows for the rapid generation of molecular diversity from a simple, readily accessible starting material, which is a hallmark of DOS. nih.govacs.orgrsc.org

Table 2: Hypothetical Diversity-Oriented Synthesis (DOS) from this compound

| Starting Material | Reaction Pathway | Intermediate | Library of Compounds |

| This compound | Hydrolysis | Cyclohexyl ethanal | Alcohols, esters, amides (via oxidation and coupling) |

| This compound | Double Dehydrohalogenation | Cyclohexylacetylene | Triazoles, alkynyl ketones, substituted heterocycles |

| This compound | Nucleophilic Substitution | Monochloro- or disubstituted products | Ethers, thioethers, amines |

Development of New Synthetic Methodologies Based on Dihaloethylcyclohexane Reactivity

The unique structural features of this compound could inspire the development of novel synthetic methodologies. The proximity of the reactive dichloroethyl group to the cyclohexane ring may facilitate intramolecular reactions, leading to the formation of bicyclic systems that would be challenging to synthesize through other means.

For example, under specific reaction conditions, it might be possible to induce an intramolecular C-H activation of the cyclohexane ring, followed by cyclization onto the dichloroethyl group. This could potentially lead to the formation of substituted bicyclo[4.2.0]octane or related ring systems. The development of such methodologies would be of significant interest to the synthetic community for the construction of novel molecular frameworks.

Research Tool for Investigating Alkyl Halide Reactivity in Alicyclic Contexts

The study of reaction mechanisms, such as nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions, often benefits from the use of model compounds with well-defined stereochemistry and conformational properties. msu.edulibretexts.orgmissouri.edu The cyclohexane ring in this compound exists predominantly in a chair conformation, which provides a rigid scaffold for the dichloroethyl group. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

This conformational rigidity makes this compound a potentially excellent substrate for investigating the steric and electronic effects on the reactivity of the gem-dichloro group. By studying the rates and products of its reactions with various nucleophiles and bases, researchers could gain valuable insights into the transition states of these fundamental organic reactions. The fixed orientation of the substituents on the cyclohexane ring could help to dissect the subtle interplay of factors that govern the competition between substitution and elimination pathways for alkyl halides. msu.edulibretexts.org

Q & A

What are the established synthetic routes for (2,2-Dichloroethyl)cyclohexane, and how do reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or catalytic alkylation. For example, dichloroethyl ether can react with cyclohexane derivatives under controlled conditions. Key factors include:

- Temperature : Optimal yields (e.g., ~80%) are achieved at 80°C, as higher temperatures promote side reactions .

- Catalysts : Metal oxides (e.g., TiO₂) or enzymatic systems (e.g., P-450 monooxygenase) enhance selectivity for dichloroethyl functionalization .

- Feed Rate : Slow addition of dichloroethyl reagents (e.g., 0.4 mL/min) minimizes byproducts .

How can advanced oxidation processes (AOPs) be tailored for selective functionalization of cyclohexane derivatives?

Advanced Research Focus:

AOPs like Fenton reactions or photocatalysis leverage reactive oxygen species to introduce functional groups. For this compound:

- Catalyst Design : Nanostructured Fe₃O₄ or MnO₂ improves dichloroethyl group retention by stabilizing intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance radical generation efficiency .

- Kinetic Analysis : Monitor Cl⁻ release via ion chromatography to assess side reactions (e.g., dechlorination) .

How do enzymatic and chemical synthesis methods compare in terms of enantiomeric control?

Data Contradiction Analysis:

- Enzymatic Routes : Baker’s yeast reduces diketones to chiral alcohols with >90% enantiomeric excess (e.g., 4-hydroxy derivatives) but requires substrate-specific optimization .

- Chemical Routes : Chiral ligands (e.g., BINOL) in asymmetric catalysis offer broader applicability but may yield racemic mixtures under suboptimal conditions .

- Resolution : Cross-validate using circular dichroism (CD) and HPLC chiral columns to address discrepancies in literature-reported yields .

What analytical techniques are most robust for characterizing this compound and its degradation products?

Methodological Guidance:

- Structural Elucidation :

- Purity Assessment :

What safety protocols are critical for handling this compound in laboratory settings?

Best Practices:

- Containment : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- PPE : Nitrile gloves and chemical-resistant aprons prevent dermal exposure .

- Emergency Response :

How does the steric environment of the cyclohexane ring influence reactivity in substitution reactions?

Advanced Mechanistic Insight:

- Ring Conformation : Chair conformation directs dichloroethyl groups to equatorial positions, reducing steric hindrance for nucleophilic attack .

- Substituent Effects : Electron-withdrawing Cl groups increase electrophilicity at adjacent carbons, favoring SN2 mechanisms .

- Kinetic Studies : Use deuterated solvents (e.g., DMSO-d₆) to track isotopic effects on reaction rates via ¹H NMR .

What strategies mitigate byproduct formation during large-scale synthesis?

Process Optimization:

- Purification : Liquid-liquid extraction with cyclohexane removes unreacted morpholine or dichloroethyl ether .

- Distillation : Vacuum distillation (≤50 mbar) isolates high-purity product (≥98%) while avoiding thermal decomposition .

- In-line Analytics : Implement FT-IR probes for real-time monitoring of reaction progress .

How are computational methods used to predict the environmental impact of this compound?

Advanced Modeling Approaches:

- QSPR Models : Predict biodegradability using descriptors like logP (estimated ~3.2) and molecular connectivity indices .

- Toxicity Screening : Leverage EPA DSSTox databases to assess aquatic toxicity (e.g., LC50 for Daphnia magna) .

- Degradation Pathways : DFT simulations identify likely photolytic cleavage sites (C-Cl bonds) under UV exposure .

Tables for Key Data

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 85-90% | 75-80% |

| Enantiomeric Excess | >90% | Racemic |

| Reaction Time | 24-48 hrs | 4-6 hrs |

| Scalability | Limited (mg scale) | Industrial (kg scale) |

| Analytical Technique | Application | Detection Limit |

|---|---|---|

| GC-MS | Volatile Byproducts | 0.1 ppm |

| HPLC-UV | Purity Assessment | 0.01% |

| ¹³C NMR | Structural Confirmation | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.